![molecular formula C17H19ClFN3O2S B2524860 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330295-25-4](/img/structure/B2524860.png)

6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

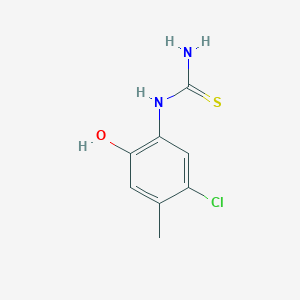

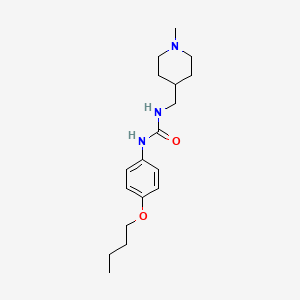

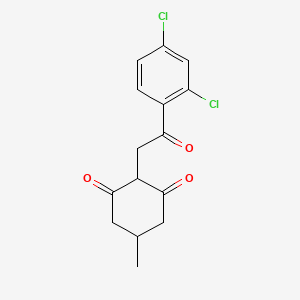

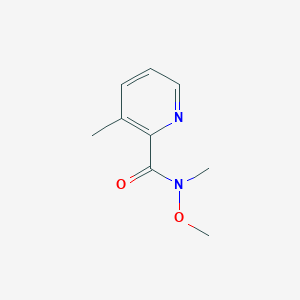

The compound "6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a derivative of the tetrahydrothieno[2,3-c]pyridine class. This class of compounds has been explored for their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis (MTB). The compound is related to a series of 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamides that have been synthesized and evaluated for their inhibitory activity against MTB pantothenate synthetase, an enzyme critical for the survival of the bacteria .

Synthesis Analysis

The synthesis of related tetrahydrothieno[2,3-c]pyridine derivatives typically involves a multi-step process starting from piperidin-4-one. The process includes the formation of a Schiff base by coupling with an aromatic aldehyde, followed by further functionalization to achieve the desired substitution pattern . The synthesis is designed to introduce various substituents that can enhance the biological activity of the compounds.

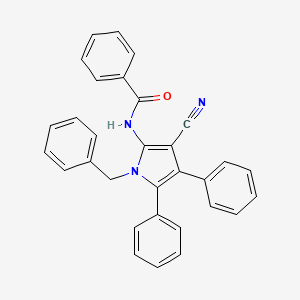

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic system combining a pyridine ring fused with a tetrahydrothiophene ring. The substituents at the 2 and 6 positions of this core are crucial for the biological activity. X-ray crystallography has been used to determine the crystal and molecular structure of a related compound, revealing intramolecular hydrogen bonding that stabilizes the molecule .

Chemical Reactions Analysis

The chemical reactivity of the tetrahydrothieno[2,3-c]pyridine derivatives is influenced by the substituents present on the core structure. The formation of Schiff bases is a key reaction in the synthesis of these compounds, which involves the condensation of an amine with an aldehyde. The presence of electron-withdrawing or electron-donating groups on the aromatic aldehyde can influence the stability and reactivity of the resulting Schiff base .

Physical and Chemical Properties Analysis

The physical and chemical properties of the tetrahydrothieno[2,3-c]pyridine derivatives are determined by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis, can affect the melting point, solubility, and stability of the compounds. The electronic properties, such as the distribution of electron density, are analyzed using Density Functional Theory (DFT), which provides insights into the reactivity and potential interactions with biological targets .

Scientific Research Applications

Synthesis and Chemical Structure

The compound 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is involved in various chemical synthesis processes, showcasing its versatility in producing a range of heterocyclic compounds. For instance, its structural analogs have been utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, indicating the compound's potential as a key intermediate in developing complex heterocycles with potential pharmacological applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial and Anticancer Properties

Research into closely related structures has shown significant antimicrobial and anticancer potential. Derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been evaluated for their antimycobacterial properties, highlighting the therapeutic potential of compounds within this chemical class against Mycobacterium tuberculosis. This suggests that 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride could serve as a valuable scaffold for designing new antimycobacterial agents (Nallangi et al., 2014).

Synthetic Methodologies

The compound and its analogs have been central to developing new synthetic methodologies for creating heterocyclic structures. For example, phosphine-catalyzed [4 + 2] annulation processes have utilized similar compounds to synthesize highly functionalized tetrahydropyridines, showcasing the utility of this chemical framework in organic synthesis and the potential for generating diverse pharmacologically relevant structures (Zhu, Lan, & Kwon, 2003).

Molecular Modification for Enhanced Biological Activity

Molecular modification of known antimycobacterial molecules, including structures similar to 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, has led to the synthesis of derivatives with improved activity against Mycobacterium tuberculosis. This exemplifies the compound's relevance in drug discovery, particularly in optimizing biological properties for enhanced therapeutic efficacy (Nallangi et al., 2014).

Safety And Hazards

Future Directions

Given the unique heterocyclic core of this compound and its potential bioactivity, it could be useful in designing new drugs1. Further research and analysis would be needed to fully understand its properties and potential applications.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

properties

IUPAC Name |

6-ethyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S.ClH/c1-2-21-8-7-12-13(9-21)24-17(14(12)15(19)22)20-16(23)10-3-5-11(18)6-4-10;/h3-6H,2,7-9H2,1H3,(H2,19,22)(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCGGWSMSJGFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)